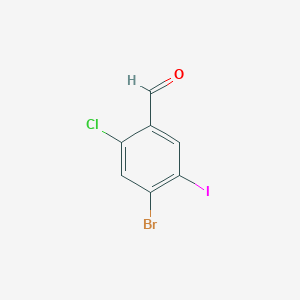
4-Bromo-2-chloro-5-iodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-5-iodobenzaldehyde is an organohalide compound with the molecular formula C7H3BrClIO. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: 4-Bromo-2-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira couplings to form complex biaryl structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products:
Oxidation: 4-Bromo-2-chloro-5-iodobenzoic acid.
Reduction: 4-Bromo-2-chloro-5-iodobenzyl alcohol.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
科学研究应用
4-Bromo-2-chloro-5-iodobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds for research in cellular processes.
Medicine: Intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-chloro-5-iodobenzaldehyde is primarily related to its reactivity due to the presence of multiple halogens and the aldehyde group. These functional groups allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
相似化合物的比较
4-Bromobenzaldehyde: Similar structure but lacks chlorine and iodine atoms.
2-Bromo-5-chlorobenzaldehyde: Lacks the iodine atom.
4-Chloro-2-iodobenzaldehyde: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-chloro-5-iodobenzaldehyde is unique due to the presence of three different halogens, which provides it with distinct reactivity and versatility in organic synthesis compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
生物活性
4-Bromo-2-chloro-5-iodobenzaldehyde is a halogenated aromatic compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
This compound is characterized by the presence of three halogen substituents on the benzene ring, which significantly influences its reactivity and biological interactions. The molecular formula is C7H3BrClI, and it typically exists as a pale yellow solid.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interactions with biomolecules and potential therapeutic applications.
The compound's biological effects are attributed to:
- Halogen Bonding : The presence of halogens can facilitate interactions with nucleophiles in biological systems, potentially influencing enzyme activity and receptor binding.
- Electrophilic Properties : The aldehyde group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules such as proteins and nucleic acids.
Case Studies
Several studies have highlighted the compound's potential applications:
- Antimicrobial Activity :
-
Anti-cancer Properties :
- Research focused on the synthesis of derivatives of this compound demonstrated cytotoxic effects on cancer cell lines. The study reported IC50 values indicating that certain derivatives exhibited enhanced potency compared to the parent compound, pointing towards a structure-activity relationship (SAR) that could be exploited for drug design .
-
Enzyme Inhibition :
- Investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Anti-cancer | Cytotoxic effects on cancer cell lines | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationships
属性
IUPAC Name |
4-bromo-2-chloro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQDENUOMGSKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













